Direct-Acting Mutagenicity of the Key Metabolite vs. Benz[a]anthracene Epoxide
The primary activated metabolite of benzo(de)cyclopent(a)anthracene, the cyclopenta oxide, demonstrates high, direct-acting mutagenicity in the Ames assay, a feature that distinguishes it from the epoxides of other PAHs. For the series of four cyclopenta-fused benzanthracene isomers, of which benzo(de)cyclopent(a)anthracene is one, the corresponding cyclopenta oxides exhibited mutagenic potency in Salmonella typhimurium strain TA98 without requiring exogenous metabolic activation (S9 fraction) [1].
| Evidence Dimension | Mutagenic potency of active metabolites (Ames assay, TA98, -S9) |
|---|---|
| Target Compound Data | 170–320 His+ revertants per nanomole (for the series of cyclopenta oxide metabolites) |
| Comparator Or Baseline | Benz[a]anthracene-5,6-oxide (a classic PAH epoxide) typically shows lower or S9-dependent activity in this assay. |
| Quantified Difference | Activity is direct and potent in the range of 170–320 rev/nmol, unlike the indirect-acting nature of many parent PAHs like benz[a]anthracene. |
| Conditions | Ames plate incorporation assay using Salmonella typhimurium TA98, without exogenous S9 metabolic activation. |
Why This Matters
For researchers studying PAH activation, procuring this compound provides access to a system that models direct DNA damage, bypassing the variable and complex metabolic requirements of common PAHs.
- [1] Bartczak, A. W.; Sangaiah, R.; Ball, L. M.; Warren, S. H.; Gold, A. Synthesis and bacterial mutagenicity of the cyclopenta oxides of the four cyclopenta-fused isomers of benzanthracene. Mutagenesis 1987, 2 (2), 101-105. View Source
